molecular formula C9H7Br2FO2 B14770501 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane

2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane

Cat. No.: B14770501
M. Wt: 325.96 g/mol
InChI Key: QOEWUHUYQIYHJH-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine, fluorine, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dibromo-4-fluorophenol.

    Formation of Intermediate: The phenol group is protected by converting it into a dioxolane ring using ethylene glycol in the presence of an acid catalyst.

    Final Product: The resulting intermediate is then subjected to bromination and fluorination reactions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluorophenyl isocyanate
  • 2,6-Dibromo-4-fluorophenyl isocyanate

Uniqueness

2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms along with a dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

2-(2,6-dibromo-4-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H7Br2FO2/c10-6-3-5(12)4-7(11)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2

InChI Key

QOEWUHUYQIYHJH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2Br)F)Br

Origin of Product

United States

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